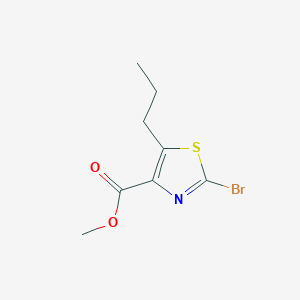

Methyl 2-bromo-5-propylthiazole-4-carboxylate

Description

Methyl 2-bromo-5-propylthiazole-4-carboxylate (CAS: 1120214-96-1) is a brominated thiazole derivative with the molecular formula C₈H₁₀BrNO₂S and a molar mass of 264.14 g/mol. Key properties include a density of 1.504 g/cm³, a predicted boiling point of 326.2±30.0°C, and a pKa of -1.16±0.10 . The compound is sensitive to infrared radiation and requires storage at 2–8°C due to its instability under ambient conditions. Its structure features a bromine atom at position 2, a propyl group at position 5, and a methyl ester at position 4 of the thiazole ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Propriétés

IUPAC Name |

methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAVAGGVTNODOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653365 | |

| Record name | Methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120214-96-1 | |

| Record name | Methyl 2-bromo-5-propyl-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120214-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of 5-Propylthiazole Derivatives

The most common method for introducing the bromine at the 2-position involves bromination of 5-propylthiazole or its derivatives. The reaction conditions are critical for regioselectivity and yield.

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)

- Solvents: Acetic acid, dimethylformamide (DMF), or carbon tetrachloride (CCl4)

- Conditions: Room temperature to mild heating (25–60°C), often under inert atmosphere to avoid side reactions

- Purification: Recrystallization or column chromatography to isolate pure 2-bromo-5-propylthiazole intermediate

This intermediate can then be converted to the methyl ester at the 4-carboxyl position via esterification or by starting from a carboxylated precursor.

Esterification of Thiazole-4-Carboxylic Acid Derivatives

- Starting Material: 2-bromo-5-propylthiazole-4-carboxylic acid or its salts

- Method: Fischer esterification using methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid

- Conditions: Reflux under methanol with removal of water to drive the equilibrium

- Outcome: Formation of this compound with high purity

One-Pot or Multistep Cyclization Methods

Some synthetic routes involve cyclization of α-haloketones or α-haloesters with thiourea derivatives bearing the propyl substituent, forming the thiazole ring with the desired substitution pattern in fewer steps.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-propylthiazole-4-carboxylic acid | Cyclization of α-bromopropyl ketone with thiourea | Formation of thiazole ring with propyl group |

| 2 | Bromination at C-2 position | NBS in acetic acid, room temperature | Selective bromination at C-2 |

| 3 | Esterification | Methanol, catalytic H2SO4, reflux | Methyl ester formation at C-4 carboxyl |

Optimization of Reaction Conditions

- Bromination: Using NBS under controlled temperature and light exclusion minimizes dibrominated side products.

- Solvent Choice: Polar aprotic solvents like DMF can enhance bromination selectivity.

- Purification: Silica gel column chromatography with hexane/ethyl acetate gradient ensures ≥95% purity.

- Scale-Up: Continuous-flow reactors improve temperature control and yield consistency during bromination.

Analytical Characterization of the Product

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic propyl chain signals (δ 0.9–1.6 ppm) and thiazole ring protons (δ 7.2–8.1 ppm).

- ^13C NMR confirms carbonyl and aromatic carbons.

-

- Molecular ion peak at m/z ~ 263 (M+), consistent with this compound.

- Bromine isotope pattern (79Br/81Br) confirms bromination.

High-Performance Liquid Chromatography (HPLC):

- Purity assessment using UV detection at 254 nm.

Research Findings and Data Summary

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Brominating agent | N-bromosuccinimide (1.1 equiv) | Controlled addition rate enhances selectivity |

| Solvent | Acetic acid or DMF | Acetic acid preferred for industrial scale |

| Temperature | 25–40°C | Higher temp increases side reactions |

| Reaction time | 2–4 hours | Monitored by TLC or HPLC |

| Esterification catalyst | Sulfuric acid (cat.) | Ensures complete conversion |

| Purification method | Recrystallization or column chromatography | Achieves >95% purity |

Industrial Production Considerations

- Use of industrial-grade reagents and solvents with optimized stoichiometry.

- Implementation of quality control via NMR, HPLC, and Gas Chromatography (GC).

- Safety protocols for handling bromine and corrosive acids.

- Waste minimization and solvent recovery systems.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-bromo-5-propylthiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups, while oxidation and reduction reactions can modify the thiazole ring structure .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

Methyl 2-bromo-5-propylthiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to the development of anti-inflammatory and antimicrobial agents. The compound's thiazole ring contributes to its biological activity, making it a valuable component in drug design.

Case Study:

A study demonstrated the synthesis of derivatives from this compound that exhibited significant antimicrobial properties against various bacterial strains. The modifications involved substituting different functional groups on the thiazole ring, leading to compounds with enhanced efficacy and reduced toxicity profiles .

Agricultural Chemicals

Use in Agrochemicals:

The compound is utilized in the formulation of pesticides and herbicides. Its ability to enhance crop protection while minimizing environmental impact makes it an attractive option for sustainable agricultural practices.

Data Table: Applications in Agrochemicals

| Application Type | Example Compounds | Efficacy |

|---|---|---|

| Pesticides | This compound derivatives | High |

| Herbicides | Formulations including thiazole derivatives | Moderate to High |

Case Study:

Research indicated that this compound-based herbicides showed improved selectivity and effectiveness against common weeds without harming crop yield, demonstrating its potential in integrated pest management strategies .

Material Science

Development of New Materials:

In material science, this compound is used to develop polymers and coatings. Its unique chemical properties enhance the durability and resistance of materials, making them suitable for various industrial applications.

Data Table: Material Properties

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Coatings |

| Chemical Resistance | Excellent | Industrial Plastics |

| Mechanical Strength | Enhanced | Structural Materials |

Case Study:

A project focused on creating eco-friendly coatings utilized this compound as a key ingredient. The resulting coatings demonstrated superior resistance to environmental degradation compared to traditional materials .

Biochemical Research

Studies on Enzyme Inhibition:

Researchers employ this compound in studies related to enzyme inhibition and receptor binding. This research provides insights into biological mechanisms and identifies potential therapeutic targets.

Case Study:

In a biochemical study, this compound was found to inhibit a specific enzyme involved in inflammatory pathways, suggesting its potential for developing new anti-inflammatory drugs .

Analytical Chemistry

Standard in Analytical Methods:

The compound is also used as a standard in various analytical methods, aiding in the detection and quantification of similar compounds in complex mixtures.

Data Table: Analytical Applications

| Analytical Method | Purpose | Compound Used |

|---|---|---|

| HPLC | Quantification | This compound |

| Mass Spectrometry | Identification | This compound |

Case Study:

A recent analysis employed this compound as a calibration standard in high-performance liquid chromatography (HPLC) to quantify related thiazole derivatives in pharmaceutical formulations .

Mécanisme D'action

The mechanism of action of Methyl 2-bromo-5-propylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and thiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

| Compound ID | CAS Number | Molecular Formula | Substituents (Position) | Purity | Molar Mass (g/mol) |

|---|---|---|---|---|---|

| Target Compound | 1120214-96-1 | C₈H₁₀BrNO₂S | 2-Br, 5-propyl, 4-COOCH₃ | 95% | 264.14 |

| QB-2803 | 899897-21-3 | C₇H₈BrNO₂S | 5-Br, 2-methyl, 4-COOCH₃ | 98% | 250.11 |

| QN-3505 | 496062-15-8 | C₇H₈BrNO₃S | 2-Br, 5-methyl, 4-CH₂COOCH₃ | 95% | 282.11 |

| YC-0730 | 1208081-39-3 | C₁₁H₉BrN₂O₂S | 2-Br, 5-(4-bromophenyl), 4-COOCH₃ | 97% | 345.18 |

| HI-1269 | 914349-71-6 | C₁₁H₁₆BrN₃O₄S | 2-Boc-amino, 5-Br, 4-COOCH₃ | 98% | 378.24 |

Key Observations:

Substituent Effects on Reactivity and Properties: Electron-Withdrawing Groups: The bromine at position 2 in the target compound and QB-2803 enhances electrophilicity, favoring nucleophilic substitution reactions. Bulkier Substituents: YC-0730’s bromophenyl group introduces aromaticity and increases molar mass (345.18 g/mol), likely reducing solubility in polar solvents compared to the target compound . Functional Group Diversity: QN-3505’s acetate group (CH₂COOCH₃) adds polarity, which may improve aqueous solubility, whereas HI-1269’s tert-butoxycarbonyl (Boc) group offers steric protection for amine functionalities in synthetic pathways .

Physicochemical Properties: The target compound’s propyl chain contributes to higher lipophilicity than methyl-substituted analogs (QB-2803, QN-3505), impacting membrane permeability in biological systems.

Synthetic Utility: Bromine at position 2 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group at position 4 allows hydrolysis to carboxylic acids for further derivatization. HI-1269’s Boc-protected amino group highlights its use in peptide synthesis, contrasting with the target’s simpler structure optimized for halogenation or alkylation .

Research Implications and Limitations

While the target compound’s properties are well-documented , data gaps exist for analogs (e.g., melting points, solubility). Experimental studies comparing reaction kinetics or biological activity would enhance this analysis.

Activité Biologique

Methyl 2-bromo-5-propylthiazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

- Chemical Formula : CHBrNOS

- Molecular Weight : 248.12 g/mol

- CAS Number : 1120214-96-1

This compound exhibits its biological activity primarily through interaction with various biological targets:

- Antimicrobial Activity : Studies have shown that thiazole derivatives, including this compound, possess significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

- Antitumor Activity : Thiazole compounds have been reported to display cytotoxic effects against several cancer cell lines. The compound's structure allows it to interact with cellular targets involved in apoptosis and cell cycle regulation. For instance, it has been demonstrated to induce apoptosis in Jurkat cells, with IC values indicating potent activity .

- Multidrug Resistance Reversal : Recent research indicates that this compound may act as a modulator of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer therapy. This compound has been shown to enhance the efficacy of chemotherapeutic agents by inhibiting P-gp-mediated drug efflux, thereby increasing intracellular concentrations of anticancer drugs like paclitaxel .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

- Antitumor Efficacy : In a study investigating the cytotoxic effects of various thiazole derivatives, this compound was found to have a notable impact on cell viability in A431 cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

- Resistance Reversal in Chemotherapy : A recent investigation into the use of this compound as a P-gp inhibitor showed promising results in reversing drug resistance in SW620/Ad300 cells. The compound significantly increased the sensitivity of these cells to doxorubicin and vincristine, suggesting its utility in combination therapies for resistant cancers .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-bromo-5-propylthiazole-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical approach involves multi-step heterocyclic synthesis. For thiazole derivatives, condensation of α-bromo carbonyl precursors with thioamides under reflux conditions (e.g., ethanol, 12–24 hrs) is common. Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester product. Yield optimization requires monitoring reaction temperature and stoichiometric ratios of intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the methoxy group (~3.9 ppm, singlet), propyl chain (δ 0.9–1.7 ppm, multiplet), and thiazole ring protons (δ 7.5–8.5 ppm). Absence of NH or OH peaks confirms esterification.

- ¹³C NMR : Key peaks include the carbonyl carbon (~160–165 ppm) and brominated thiazole carbons (C-Br, ~110–120 ppm).

- IR : Strong ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹).

- HRMS : Molecular ion peak at m/z corresponding to C₈H₁₀BrNO₂S (exact mass calculated with isotopic Br pattern). Cross-validate with fragmentation patterns .

Q. What crystallographic strategies are effective for resolving the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Crystallize the compound via slow evaporation in a solvent like ethyl acetate/hexane. Use ORTEP-3 for thermal ellipsoid visualization. Key parameters: bond lengths (C-Br ~1.9 Å), dihedral angles between thiazole and ester groups, and hydrogen-bonding networks. Validate against Cremer-Pople puckering parameters if ring non-planarity is observed .

Advanced Research Questions

Q. How does regioselectivity in bromination impact the functionalization of the thiazole ring, and what mechanistic insights explain this?

- Methodological Answer : Bromination at the 2-position is governed by electronic effects (electron-rich sites) and steric hindrance. Computational modeling (DFT, Gaussian) can map electrostatic potential surfaces to predict reactivity. Compare experimental results (e.g., isolated byproducts) with theoretical predictions. For example, the 5-propyl group may sterically hinder bromination at adjacent positions, favoring 2-substitution. Validate using Hammett σ constants or Fukui indices .

Q. What strategies resolve contradictions between experimental crystallographic data and computational geometry optimizations?

- Methodological Answer : Discrepancies in bond angles or torsion angles may arise from crystal packing forces vs. gas-phase computations. Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C-H···O, π-stacking). Compare with DFT-optimized geometries (B3LYP/6-31G** basis set). Adjust for solvent effects in computations if crystallography was performed in a polar environment .

Q. How can ring puckering in the thiazole moiety be quantified, and what implications does this have for reactivity?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to SCXRD data. Calculate out-of-plane displacements (amplitude q) and phase angles (θ) using software like PARST or PLATON. Non-planar thiazole rings may alter conjugation with the ester group, affecting electronic properties (e.g., Hammett σₚ values). Correlate puckering parameters with spectroscopic shifts (e.g., downfield ¹³C NMR for distorted rings) .

Q. What are the challenges in synthesizing analogs with modified alkyl chains (e.g., replacing propyl with cyclopropyl), and how can they be addressed?

- Methodological Answer : Steric bulk from cyclopropyl groups may hinder thiazole formation. Optimize by using microwave-assisted synthesis (shorter reaction time, higher yield) or Lewis acid catalysts (e.g., ZnCl₂) to stabilize intermediates. Monitor reaction progress via TLC and LC-MS. Compare yields and purity with propyl analogs to assess feasibility .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid ester hydrolysis.

- Crystallography : Use high-resolution data (≤0.8 Å) for accurate refinement.

- Data Validation : Cross-check computational results with multiple software packages (e.g., Gaussian vs. ORCA).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.